Helional

Description

Structure

3D Structure

Properties

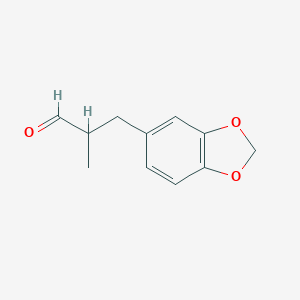

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPPSUHPZARXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043908 | |

| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow to yellow clear oily liquid / Floral, fresh, melon, ozone, marine aroma | |

| Record name | 1,3-Benzodioxole-5-propanal, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble, soluble (in ethanol) | |

| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.158-1.169 | |

| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1205-17-0 | |

| Record name | Helional | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1205-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-propanal, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methyl-1,3-benzodioxole-5-propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-METHYLENEDIOXYPHENYL)-2-METHYLPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65EG8H6PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Helional: Chemical Structure, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helional®, a synthetic aromatic aldehyde, is a widely utilized compound in the fragrance industry, prized for its fresh, floral, and aquatic scent profile. Beyond its olfactory applications, recent research has unveiled intriguing biological activities, opening new avenues for investigation in pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, encompassing its chemical structure, physicochemical properties, detailed synthesis methodologies, and its interaction with biological signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental protocols and logical workflows are visualized using Graphviz diagrams.

Chemical Identity and Physicochemical Properties

This compound, systematically named 3-(1,3-benzodioxol-5-yl)-2-methylpropanal, is a chiral molecule, though it is most commonly used as a racemic mixture.[1] Its structure features a methyl-substituted propanal chain attached to a 1,3-benzodioxole (B145889) ring system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-2-methylpropanal[2][3] |

| CAS Number | 1205-17-0[2][3] |

| Molecular Formula | C₁₁H₁₂O₃[2][4] |

| SMILES | CC(CC1=CC2=C(C=C1)OCO2)C=O[5] |

| InChI | InChI=1S/C11H12O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6,8H,4,7H2,1H3[4] |

| Synonyms | α-Methyl-1,3-benzodioxole-5-propanal, Ocean Propanal, Tropional, Heliobouquet[2][6] |

The physicochemical properties of this compound are crucial for its application in various formulations. It is a colorless to pale yellow liquid with limited solubility in water but is soluble in alcohols and oils.[4][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 192.21 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.159 - 1.167 g/mL at 20°C | [1][7] |

| Boiling Point | 282 °C | [1] |

| Flash Point | 101 °C | [7] |

| Vapor Pressure | 0.0003 mmHg at 23°C | [1] |

| log P | 1.37 | [1] |

| Refractive Index (nD20) | 1.5310 - 1.5380 | [7] |

| Solubility | Essentially insoluble in water | [7] |

Synthesis of this compound

The most common industrial synthesis of this compound involves a two-step process: a crossed-aldol condensation followed by a selective hydrogenation.[8][9] The synthesis starts with piperonal (B3395001) (heliotropin) and propanal.

General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound.

Step 1: Crossed-Aldol Condensation [10]

-

Dissolve piperonal (15g) in ethanol (B145695) (50ml).

-

Add a strong base catalyst, such as a strong-basicity ion exchange resin (e.g., D201, pre-treated). The weight of the resin should be 2.2-2.5 times the weight of piperonal.

-

Add propanal to the reaction mixture.

-

Stir the reaction mixture at a controlled temperature, preferably between 30-40°C, for 5-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude intermediate, 2-methyl-3-(3,4-methylenedioxyphenyl)-2-propenal.

Step 2: Selective Hydrogenation [10][11]

-

Dissolve the crude intermediate (15g) in ethanol (50ml) and place it in a high-pressure reactor.

-

Add a hydrogenation catalyst, such as 5% Palladium on carbon (Pd/C) (0.75-0.8g).

-

Purge the reactor with hydrogen gas and then pressurize it to 3 kg/cm ².

-

Maintain the reaction at a controlled temperature of 40°C for 6 hours with stirring.

-

After the reaction is complete, cool the reactor to room temperature and release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the filtrate by vacuum distillation, collecting the fraction at 134-135°C (399Pa) to obtain this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aldehydic proton (CHO): ~9.7 ppm (triplet). Aromatic protons: ~6.6-6.8 ppm (multiplets). -OCH₂O- protons: ~5.9 ppm (singlet). Aliphatic protons (-CH₂-CH-): ~2.5-3.0 ppm (multiplets). Methyl protons (-CH₃): ~1.1 ppm (doublet). |

| ¹³C NMR | Carbonyl carbon (C=O): ~204 ppm. Aromatic carbons: ~100-150 ppm. -OCH₂O- carbon: ~101 ppm. Aliphatic carbons (-CH₂-, -CH-): ~30-50 ppm. Methyl carbon (-CH₃): ~15 ppm. |

| IR (Infrared) | C=O stretch (aldehyde): ~1725 cm⁻¹. C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹. Aromatic C=C stretches: ~1600, 1500, 1450 cm⁻¹. C-O stretch (ether): ~1250 and 1040 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z 192. Key Fragments: m/z 135 (loss of C₃H₅O), m/z 57 (C₃H₅O⁺). |

Biological Activity and Signaling Pathway

Recent studies have demonstrated that this compound exhibits biological activity beyond its role as a fragrance molecule. Specifically, it has been shown to be an agonist for the human olfactory receptor 2J3 (OR2J3). Activation of this receptor by this compound in non-small-cell lung cancer (NSCLC) cells (A549 cell line) has been shown to induce apoptosis and inhibit cell proliferation.

The signaling cascade initiated by this compound binding to OR2J3 involves the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.

This compound-induced OR2J3 signaling pathway.

Experimental Protocols for Biological Assays

The following are generalized protocols for key experiments to assess the biological activity of this compound.

This assay measures the activation of a specific olfactory receptor by a ligand.

Workflow for Luciferase Reporter Assay.

-

Cell Culture and Transfection: Culture HEK293T cells and transfect them with plasmids encoding for OR2J3, a luciferase reporter gene under the control of a cyclic AMP response element (CRE), and necessary accessory proteins like RTP1L.

-

Cell Plating: Plate the transfected cells into a 96-well plate.

-

Odorant Stimulation: After 24 hours, replace the medium with a serum-free medium containing various concentrations of this compound.

-

Incubation: Incubate the cells with this compound for approximately 4 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates receptor activation.

This technique is used to detect the phosphorylation (activation) of specific proteins in a signaling pathway.

-

Cell Treatment and Lysis: Treat A549 cells with this compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

This assay measures the rate of new DNA synthesis, which is indicative of cell proliferation.

-

Cell Seeding and Treatment: Seed A549 cells in a 96-well plate and treat them with this compound for the desired duration.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition and Measurement: Add a colorimetric or fluorometric substrate and measure the signal using a microplate reader. A decrease in signal in this compound-treated cells compared to controls indicates inhibition of proliferation.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat A549 cells with this compound. Harvest the cells by trypsinization.

-

Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.

Applications and Future Perspectives

This compound remains a cornerstone of the fragrance industry, valued for its unique and versatile scent profile.[12] It is widely used in a variety of consumer products, including perfumes, soaps, detergents, and air fresheners.[8][12]

The discovery of its biological activity as an agonist for OR2J3 has opened up exciting new possibilities for its application in the pharmaceutical and biomedical fields. The ability of this compound to induce apoptosis and inhibit proliferation in cancer cells suggests its potential as a lead compound for the development of novel anti-cancer therapies. Further research is warranted to explore the therapeutic potential of this compound and other odorants that interact with ectopically expressed olfactory receptors in various diseases.

Safety and Regulation

This compound is generally considered safe for its intended use in fragrance formulations. However, like many fragrance ingredients, it has the potential to be a dermal sensitizer (B1316253) in some individuals. Its use is regulated by organizations such as the International Fragrance Association (IFRA) to ensure consumer safety.

Conclusion

This compound is a multifaceted molecule with significant importance in both the fragrance and, increasingly, the scientific research communities. This guide has provided a detailed technical overview of its chemical structure, properties, synthesis, and biological activity, with a focus on providing actionable information for researchers and professionals. The elucidation of its interaction with olfactory receptors and downstream signaling pathways highlights the potential for fragrance molecules to have significant and specific biological effects, paving the way for new areas of therapeutic research.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | 1205-17-0 [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. CN103880812A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal synthesis - chemicalbook [chemicalbook.com]

- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to the Synthesis of Helional via Crossed-Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Helional®, chemically known as 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal, is a high-value fragrance ingredient prized for its distinctive green, floral, and marine notes.[1] It is widely used in fine perfumes, personal care items, and household products.[2][3] The most prevalent industrial synthesis route involves a two-step process: a crossed-aldol condensation followed by a selective hydrogenation.[2][4] This guide provides an in-depth examination of this synthesis pathway, detailing the reaction mechanism, experimental protocols, and key quantitative data for professionals in chemical research and development.

Reaction Pathway Overview

The synthesis of this compound from piperonal (B3395001) (also known as heliotropin) and propanal is a well-established method.[1] The process can be summarized in two primary stages:

-

Crossed-Aldol (Claisen-Schmidt) Condensation: Piperonal, which lacks alpha-hydrogens, reacts with propanal in the presence of a base catalyst. This reaction forms an α,β-unsaturated aldehyde intermediate, 2-methyl-3-(3,4-methylenedioxyphenyl)acrolein (piperonylidene propanal).

-

Selective Catalytic Hydrogenation: The carbon-carbon double bond of the intermediate is selectively hydrogenated to yield the final saturated aldehyde, this compound.[4]

A significant challenge in this synthesis is the self-condensation of propanal, which can compete with the desired crossed-aldol reaction and limit the overall yield to around 50-55%, often necessitating extensive purification.[1][5]

References

Helional as a Precursor in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helional, chemically known as 2-methyl-3-(3,4-methylenedioxyphenyl)propanal, is an aromatic aldehyde widely recognized for its characteristic fresh, floral, and marine scent, making it a staple ingredient in the fragrance industry.[1][2] Beyond its olfactory applications, this compound's unique chemical structure, featuring a reactive aldehyde group and a methylenedioxyphenyl moiety, renders it a versatile precursor in various organic syntheses. This technical guide provides an in-depth overview of the synthetic routes utilizing this compound as a starting material, with a focus on experimental protocols, quantitative data, and reaction pathways. The information is intended for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic endeavors. While this guide explores various applications, it is crucial to note that this compound is also a known precursor in the clandestine synthesis of controlled substances, and any handling or use of this compound must be in strict compliance with all applicable laws and regulations.

Synthesis of this compound

The most common industrial synthesis of this compound involves a crossed-aldol condensation between piperonal (B3395001) (heliotropin) and propanal, followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde intermediate.[3][4] This process yields a racemic mixture of this compound. Alternative synthetic strategies have also been developed to improve yield and avoid certain regulated starting materials.

Key Synthetic Routes to this compound:

-

Crossed-Aldol Condensation and Hydrogenation: This is the most prevalent method.[3][4]

-

Alkylation of 1,2-methylenedioxybenzene (MDB): An alternative route that avoids the use of piperonal.[4]

-

Vilsmeier Reaction and Hydrodechlorination: A multi-step synthesis starting from 1-(benzo-1,3-dioxol-5-yl)propan-1-one.[3][4]

Legitimate Applications of this compound in Organic Synthesis

While primarily used as a fragrance, this compound has been explored as a precursor in the synthesis of bioactive molecules for pharmaceutical and research applications. Its structural motifs are of interest in medicinal chemistry for the development of novel compounds.

Synthesis of Bioactive Compounds

This compound serves as a building block for more complex molecules with potential therapeutic properties. Research has indicated its utility in the synthesis of compounds with potential anti-cancer and anti-inflammatory activities.[1] The methylenedioxyphenyl group is a common feature in various biologically active natural products and synthetic drugs.

Research in Olfactory Receptors

Due to its distinct scent profile, this compound has been used as a chemical probe in the investigation of human olfactory receptors.[5] Understanding how this molecule interacts with specific receptors can provide insights into the mechanisms of olfaction and aid in the design of new fragrance molecules.

Use of this compound in the Synthesis of Controlled Substances

It is a well-documented fact that this compound is used as a precursor in the illicit synthesis of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which are controlled substances in many jurisdictions.[4][6][7] The information provided below is for informational and forensic purposes only and should not be used to produce illegal substances.

Synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) via an Enamine Intermediate

A known route for the synthesis of MDP2P from this compound proceeds through the formation of an enamine intermediate, followed by oxidative cleavage.[4][7]

Reaction Pathway for MDP2P Synthesis from this compound

Caption: Synthesis of MDP2P from this compound via an enamine intermediate.

Experimental Protocol: General Method for the Formation of the Enamine Intermediate [4]

-

Dissolve this compound in a suitable solvent (e.g., toluene).

-

Add a secondary amine (e.g., morpholine (B109124) or proline methyl ester) to the solution.

-

The reaction mixture is typically stirred in the presence of a dehydrating agent (e.g., molecular sieves).

-

The formation of the enamine can be monitored by standard analytical techniques.

Experimental Protocol: Oxidation of the Enamine Intermediate to MDP2P [7]

-

The crude enamine intermediate is subjected to oxidative cleavage.

-

A common oxidizing agent used is a copper(I) chloride catalyst in the presence of air or another oxidant.

-

The reaction is typically carried out in a suitable solvent.

-

Work-up and purification yield 3,4-methylenedioxyphenyl-2-propanone (MDP2P).

Synthesis of 3,4-Methylenedioxyamphetamine (MDA) via the "Twodogs" Method

The "twodogs" method is a clandestine route for synthesizing MDA from this compound.[6] This multi-step process involves the formation of an oxime, followed by a Beckmann rearrangement to an amide, and finally a Hofmann rearrangement to the primary amine (MDA).[6]

Reaction Pathway for MDA Synthesis from this compound ("Twodogs" Method)

Caption: The "twodogs" synthetic route for MDA from this compound.

Experimental Protocol: Synthesis of α-Methyl-1,3-benzodioxole-5-propanal oxime [6]

-

Dissolve this compound (e.g., 6.00 g, 31.22 mmol) in ethanol (B145695) (10 mL).

-

Prepare an aqueous solution of sodium carbonate (e.g., 7.6 mL, 32% w/v) and hydroxylamine hydrochloride (e.g., 6.6 mL, 49% w/v).

-

Add the aqueous solution dropwise to the this compound solution.

-

Stir the mixture at room temperature for approximately 19 hours.

-

Perform a work-up by adding water and extracting with a suitable organic solvent (e.g., dichloromethane).

Experimental Protocol: Beckmann Rearrangement to α-Methyl-1,3-benzodioxole-5-propanamide

-

The crude oxime is dissolved in a high-boiling solvent.

-

A catalyst, such as nickel(II) acetate, is added.

-

The mixture is heated to induce the Beckmann rearrangement.

-

Work-up and purification provide the corresponding amide.

Experimental Protocol: Hofmann Rearrangement to MDA [6]

-

The amide is treated with a chlorinating agent, such as trichloroisocyanuric acid (TCCA) or sodium hypochlorite, in the presence of a strong base (e.g., NaOH).

-

The reaction mixture is typically heated to facilitate the rearrangement.

-

The resulting MDA freebase is then extracted and can be converted to its hydrochloride salt.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound and its derivatives.

Table 1: Reported Yields for the Synthesis of this compound

| Synthetic Route | Catalyst/Reagents | Reported Yield | Reference |

| Crossed-Aldol Condensation & Hydrogenation | Strongly basic anion exchange resin, 5% Pd/C | 73-75% | [8] |

| Hydrodechlorination | 0.18% Rh/Al2O3 | up to 99% selectivity | [3][4] |

Table 2: Spectroscopic Data for this compound and its Derivatives

| Compound | Spectroscopic Data Available in Literature | Reference |

| This compound | 1H NMR, GC-MS | [3][6] |

| α-Methyl-1,3-benzodioxole-5-propanal oxime | 1H NMR, 13C NMR, FTIR, MS | [6][7] |

| α-Methyl-1,3-benzodioxole-5-propanamide | 1H NMR, 13C NMR, FTIR, MS | [6][7] |

| 3,4-Methylenedioxyamphetamine (MDA) | 1H NMR, 13C NMR, FTIR, MS | [6][7] |

Conclusion

This compound is a commercially significant fragrance ingredient that also holds potential as a versatile precursor in organic synthesis. While its application in the legitimate synthesis of bioactive compounds is an area of ongoing interest, its use in the clandestine production of controlled substances is a serious concern. This guide has provided a technical overview of the key synthetic transformations involving this compound, including detailed reaction pathways and available experimental data. It is imperative that all research and handling of this compound are conducted with the highest ethical standards and in full compliance with legal and regulatory frameworks. For researchers in the pharmaceutical and chemical industries, a deeper understanding of the reactivity of this compound can open avenues for the development of novel molecules with valuable properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-3-(3,4-methylenedioxyphenyl)-propanal [cymitquimica.com]

- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. CN103880812A - Method for preparing this compound - Google Patents [patents.google.com]

The Aromatic Encounter: A Technical Guide to Helional's Activation of Olfactory Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions between the synthetic aromatic aldehyde, Helional, and specific human olfactory receptors (ORs). It provides a comprehensive overview of the identified receptor targets, the signaling cascades initiated upon activation, and detailed methodologies for studying these interactions in a laboratory setting. This document aims to serve as a core resource for researchers in the fields of olfaction, sensory neuroscience, and pharmacology, as well as for professionals involved in the development of novel fragrances, flavors, and therapeutic agents targeting olfactory receptors.

This compound and its Olfactory Receptor Targets

This compound, known for its fresh, floral, and slightly marine scent, has been identified as a potent agonist for a select group of human olfactory receptors. The primary receptors activated by this compound are OR1A1, OR3A1 (also known as OR17-40), and OR2J3.[1][2] The activation of these receptors by this compound is a key initial step in the perception of its characteristic odor. While sharing the ability to be activated by this compound, these receptors exhibit distinct response profiles and are involved in different physiological contexts, including potential non-olfactory functions.

Quantitative Analysis of this compound-Receptor Interactions

The potency and efficacy of this compound's interaction with its target olfactory receptors can be quantified through various in vitro assays. The half-maximal effective concentration (EC50) and binding affinity are key parameters used to characterize these interactions.

| Olfactory Receptor | Ligand | Parameter | Value | Assay Method | Cell Line | Reference |

| OR1A1 | This compound | EC50 | 2.6 µM | Calcium Imaging | HeLa/Olf | [3] |

| OR1A1 | This compound | Binding Affinity (gscore) | -6.5 kcal/mol | Molecular Docking | - | [4] |

| OR3A1 (OR17-40) | This compound | Activation Concentration | Lower micromolar (µM) range | Electrophysiology & Calcium Imaging | HEK293 & Xenopus Oocytes | [5] |

| OR2J3 | This compound | Functional Activation | Induces intracellular Ca²⁺ increase and ERK phosphorylation | Calcium Imaging & Western Blot | Non-small-cell lung cancer cell line | [6] |

Signaling Pathways of Olfactory Receptor Activation

The binding of this compound to its cognate olfactory receptors initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain. The canonical olfactory signaling pathway is the primary mechanism, though alternative pathways have been identified, particularly in non-olfactory tissues where ORs are ectopically expressed.

The Canonical Olfactory Signaling Pathway

The predominant signaling cascade following the activation of olfactory receptors in olfactory sensory neurons is mediated by the G-protein Gαolf and the subsequent production of cyclic AMP (cAMP).

Alternative Signaling Pathway in Ectopic Olfactory Receptors

In non-olfactory tissues, such as cancer cells, the activation of olfactory receptors like OR2J3 by this compound can trigger alternative signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, leading to intracellular calcium release and phosphorylation of extracellular signal-regulated kinase (ERK).[6]

Experimental Protocols for Studying this compound-OR Interactions

The functional characterization of this compound's interaction with its target olfactory receptors relies on heterologous expression systems and a variety of in vitro assays. Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for expressing olfactory receptors due to their robust growth and transfection efficiency.

Heterologous Expression of Olfactory Receptors in HEK293 Cells

A crucial first step for in vitro studies is the successful expression of the olfactory receptor of interest in a host cell line.

Detailed Methodology:

-

Vector Construction: The coding sequence of the target olfactory receptor (e.g., OR1A1, OR3A1, or OR2J3) is cloned into a mammalian expression vector. To enhance membrane trafficking and detection, N-terminal tags such as the Rhodopsin tag (Rho-tag) are often included.

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Cells are seeded onto appropriate culture plates (e.g., 96-well plates for high-throughput screening). The following day, cells are transfected with the expression vector containing the OR gene using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfection with accessory proteins like Receptor-Transporting Protein 1 (RTP1) can improve the cell surface expression of some ORs.

-

Expression: The cells are incubated for 24-48 hours post-transfection to allow for the expression and trafficking of the olfactory receptor to the cell membrane.

Calcium Imaging Assay

Calcium imaging is a widely used method to measure the activation of Gq-coupled or Gαolf-coupled GPCRs, which lead to an increase in intracellular calcium concentration.

Detailed Methodology:

-

Cell Preparation: HEK293 cells transiently expressing the target olfactory receptor are grown on glass coverslips.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a buffer containing the dye for 30-60 minutes at room temperature.[7] The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.

-

Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Stimulation and Recording: A baseline fluorescence is recorded before the application of this compound. The cells are then perfused with a solution containing this compound at various concentrations. The changes in intracellular calcium are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., for Fura-2, ratiometric imaging is performed by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm).[7]

-

Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is calculated to determine the relative change in intracellular calcium concentration. Dose-response curves are generated by plotting the change in calcium signal against the logarithm of the this compound concentration to determine the EC50 value.

cAMP Assays

For olfactory receptors that couple to Gs or Gi proteins, measuring changes in intracellular cAMP levels is a direct way to assess receptor activation.

This assay measures the transcriptional activation of a reporter gene (luciferase) driven by a promoter containing cAMP response elements (CRE).

Detailed Methodology:

-

Co-transfection: HEK293 cells are co-transfected with the olfactory receptor expression vector and a CRE-luciferase reporter vector. A control vector expressing Renilla luciferase is often included to normalize for transfection efficiency.

-

Cell Stimulation: After 24-48 hours of incubation, the cells are stimulated with this compound at various concentrations for a defined period (typically a few hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold increase in luciferase activity in response to this compound is calculated relative to unstimulated cells. Dose-response curves can then be generated.[8][9]

The cAMP-Glo™ Assay is a bioluminescent assay that directly measures cAMP levels in a homogeneous format.

Detailed Methodology:

-

Cell Preparation and Stimulation: HEK293 cells expressing the target olfactory receptor are plated in a 96-well plate. The cells are then treated with this compound at various concentrations to modulate cAMP levels.

-

Cell Lysis and cAMP Detection: A lysis buffer is added to the cells to release cAMP. A cAMP detection solution containing protein kinase A (PKA) is then added.

-

ATP Detection: The Kinase-Glo® Reagent is added to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction. The amount of light produced is inversely proportional to the amount of cAMP.

-

Data Analysis: The luminescence is measured using a luminometer. A standard curve is generated using known concentrations of cAMP to quantify the cAMP levels in the experimental samples.[10][11][12]

Conclusion

The activation of specific olfactory receptors by this compound provides a valuable model system for understanding the molecular mechanisms of olfaction. The detailed methodologies and signaling pathway information presented in this guide offer a robust framework for researchers to investigate the intricate interactions between odorants and their receptors. Further research in this area will not only enhance our understanding of the sense of smell but also pave the way for the rational design of novel fragrances and the development of therapeutics targeting olfactory receptors for a variety of human diseases.

References

- 1. OR3A1 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. WikiGenes - OR3A1 - olfactory receptor, family 3, subfamily A,... [wikigenes.org]

- 4. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specificity and Sensitivity of a Human Olfactory Receptor Functionally Expressed in Human Embryonic Kidney 293 Cells andXenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brainvta.tech [brainvta.tech]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. cAMP-Glo™ Assay Protocol [promega.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

An In-depth Technical Guide on the Interaction Between Human Olfactory Receptor OR3A1 and Helional

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human olfactory system is a complex and sophisticated sensory apparatus capable of detecting and discriminating a vast array of volatile chemical compounds. At the heart of this system are the olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs) responsible for the initial recognition of odorant molecules.[1] Understanding the specific interactions between ORs and their ligands is fundamental to deciphering the neural code of olfaction and holds significant potential for applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the interaction between the human olfactory receptor 3A1 (OR3A1) and its specific agonist, Helional. OR3A1, also previously known as OR17-40, is a well-characterized OR that serves as a model for studying odorant recognition and signaling.[2][3] this compound, a synthetic aldehyde with a fresh, floral, and slightly marine scent, has been identified as a potent and specific activator of OR3A1.[1][2] This document details the quantitative data available for this interaction, provides in-depth experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Presentation

While a precise EC50 value for the this compound-OR3A1 interaction is not definitively established in the foundational literature, studies have demonstrated a clear dose-dependent response. The following table summarizes the available quantitative data on the activation of human OR3A1 by this compound in heterologous expression systems.

| Agonist | Receptor | Expression System | Assay Type | Effective Concentration Range | Reference |

| This compound | Human OR3A1 (OR17-40) | Xenopus laevis oocytes | Two-electrode voltage-clamp | 100 nM - 10 µM | [4] |

| This compound | Human OR3A1 (OR17-40) | HEK293 cells | Calcium Imaging | 50 µM (induced transient increase) |

Note: The data from Xenopus laevis oocytes indicates a response at 100 nM, with increasing response at 1 µM and 10 µM, suggesting an EC50 value within this range. Further detailed dose-response studies are required to establish a precise EC50.

Signaling Pathway

The activation of OR3A1 by this compound initiates a canonical olfactory signal transduction cascade. This pathway is mediated by the olfactory-specific G-protein, Gαolf. Upon ligand binding, OR3A1 undergoes a conformational change, activating Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III, leading to a rapid increase in intracellular cyclic AMP (cAMP). This elevation in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations, primarily Ca²⁺ and Na⁺. The influx of these ions depolarizes the cell membrane, generating a receptor potential that, in a neuron, would lead to the firing of an action potential.

Figure 1: OR3A1 Signaling Pathway upon this compound Binding.

Experimental Protocols

The functional characterization of the OR3A1-Helional interaction is typically performed in heterologous cell systems, such as Human Embryonic Kidney 293 (HEK293) cells, which are amenable to genetic manipulation and high-throughput screening. Below are detailed methodologies for two common assays used to quantify receptor activation.

CRE-Luciferase Reporter Assay

This assay measures the increase in intracellular cAMP levels upon receptor activation by coupling it to the expression of a luciferase reporter gene.

a. Cell Culture and Transfection:

-

Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed HEK293 cells into 96-well white, clear-bottom plates at a density of 30,000-40,000 cells per well and incubate for 24 hours.

-

Transfection Mixture: For each well, prepare a transfection mixture containing:

-

50 ng of pCDNA3.1(+) vector containing the full-length human OR3A1 coding sequence.

-

50 ng of a CRE-luciferase reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro]).

-

5 ng of a constitutively active Renilla luciferase vector (e.g., pRL-TK) for normalization.

-

A suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

-

Transfection: Add the transfection mixture to each well and incubate for 24-48 hours.

b. Ligand Stimulation and Luminescence Measurement:

-

Ligand Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻⁴ M).

-

Stimulation: Remove the transfection medium from the cells and add the diluted this compound solutions. Include a vehicle control (DMEM with the same final concentration of DMSO).

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Lysis and Luminescence Reading:

-

Remove the stimulation medium and lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

- 1. OR3A1 - Wikipedia [en.wikipedia.org]

- 2. Cloning, functional expression and characterization of a human olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Specificity and Sensitivity of a Human Olfactory Receptor Functionally Expressed in Human Embryonic Kidney 293 Cells andXenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chiral World of Helional: A Technical Guide to the Biological Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helional®, a widely used fragrance ingredient, possesses a chiral center, leading to the existence of two enantiomeric forms: (R)-Helional and (S)-Helional. While often used as a racemic mixture, the individual enantiomers exhibit distinct olfactory properties and, consequently, differential biological activities at the receptor level. This technical guide provides an in-depth exploration of the biological activity of this compound enantiomers, focusing on their interactions with olfactory receptors (ORs), the signaling pathways they trigger, and the methodologies used to characterize their effects. Understanding the enantioselective interactions of this compound is crucial for the rational design of novel fragrance compounds and for elucidating the fundamental mechanisms of olfaction.

Data Presentation: Sensory and Receptor Activity of this compound Enantiomers

While comprehensive quantitative data on the differential receptor activity of this compound enantiomers is still an emerging area of research, the available information on their distinct sensory profiles provides a foundational understanding of their differential biological effects.

| Enantiomer | Odor Profile | Known Olfactory Receptor Targets (Racemic Mixture) | Quantitative Receptor Activity Data |

| (R)-Helional | Described as having a fairly sweet aldehyde, lily of the valley scent.[1] | OR1A1, OR3A1 (OR17-40) | Data for individual enantiomers is not readily available in the public domain. |

| (S)-Helional | Characterized as being more ozonic, green, and fruity.[1] | OR1A1, OR3A1 (OR17-40) | Data for individual enantiomers is not readily available in the public domain. |

Note: The olfactory receptor targets listed are based on studies conducted with racemic this compound. The specific contributions of each enantiomer to the activation of these receptors require further investigation.

Signaling Pathways

The biological activity of this compound enantiomers is initiated by their binding to specific olfactory receptors, which are G protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating a downstream signaling cascade.

Olfactory Receptor Activation and Signal Transduction

The binding of a this compound enantiomer to its cognate olfactory receptor triggers the following canonical signaling pathway:

Caption: General olfactory signal transduction cascade initiated by odorant binding.

This signaling cascade ultimately leads to the generation of an action potential that is transmitted to the olfactory bulb of the brain, resulting in the perception of smell. The differential binding affinities and efficacies of the (R)- and (S)-Helional enantiomers for various ORs are what give rise to their distinct perceived odors.

Experimental Protocols

The characterization of the biological activity of this compound enantiomers relies on a combination of in vitro functional assays and sensory panel evaluations.

In Vitro Functional Assays for Olfactory Receptors

A common method to assess the activity of odorants on specific olfactory receptors is the use of heterologous expression systems, such as human embryonic kidney (HEK293) cells or HeLa cells, engineered to express a specific OR.

Luciferase Reporter Gene Assay:

This assay measures the activation of an OR by quantifying the production of cyclic AMP (cAMP), a second messenger in the olfactory signaling pathway.

Caption: Workflow for a luciferase reporter gene assay to measure OR activation.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid encoding the human olfactory receptor of interest (e.g., OR1A1 or OR3A1) and a reporter plasmid containing the luciferase gene downstream of a cAMP response element (CRE).

-

Cell Stimulation: Following transfection, the cells are incubated with varying concentrations of the purified (R)- and (S)-Helional enantiomers.

-

Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.

-

Data Analysis: The luminescence data is used to generate dose-response curves, from which key parameters such as the EC50 (half-maximal effective concentration) can be determined for each enantiomer.

Sensory Panel Evaluation

Sensory panels are essential for characterizing the perceived odor of the this compound enantiomers.

Triangle Test:

This is a discriminative test used to determine if a sensory difference exists between two samples.

Caption: Workflow for a triangle test sensory evaluation.

Methodology:

-

Panelist Selection and Training: A panel of trained sensory assessors is selected.

-

Sample Preparation: Three samples are prepared and coded. Two samples contain one this compound enantiomer, and the third sample contains the other. The order of presentation is randomized.

-

Evaluation: Panelists are asked to smell each sample and identify the one that is different from the other two.

-

Data Analysis: The number of correct identifications is statistically analyzed to determine if there is a perceivable difference between the odors of the two enantiomers.

Conclusion

The study of the biological activity of this compound enantiomers reveals the remarkable stereoselectivity of the olfactory system. The distinct odor profiles of (R)- and (S)-Helional are a direct consequence of their differential interactions with a combinatorial array of olfactory receptors. While qualitative descriptions of these differences are established, a significant opportunity exists for further research to provide quantitative data on the enantioselective activation of specific human olfactory receptors. Such data, generated through rigorous in vitro functional assays, will be invaluable for advancing our understanding of structure-activity relationships in olfaction and for the targeted design of novel fragrance ingredients with specific desired sensory characteristics. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the field to further explore the fascinating chiral world of this compound and other fragrance molecules.

References

The Environmental Fate and Biodegradation of Helional: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Helional®, a synthetic aromatic aldehyde, is a widely utilized fragrance ingredient in a variety of consumer products, from fine fragrances to detergents and soaps. Its characteristic fresh, floral, and marine scent profile has made it a staple in the perfumery industry. Chemically known as 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal, its presence in numerous household and personal care products necessitates a thorough understanding of its environmental fate and biodegradation to assess its ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution, persistence, and degradation of this compound, intended to inform researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. This compound is a colorless to pale yellow liquid with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1] Key properties influencing its environmental behavior are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1205-17-0 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [1] |

| Vapor Pressure | 0.000288 mm Hg @ 23°C | [3] |

| Log P (Octanol-Water Partition Coefficient) | 1.4 | [3] |

| Water Solubility | Predicted: 734.5 mg/L @ 25°C | EPI Suite™ |

| Boiling Point | Predicted: 282.4 °C | EPI Suite™ |

| Melting Point | Predicted: -12.9 °C | EPI Suite™ |

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and transformation processes, including biodegradation, soil sorption, photolysis, and hydrolysis.

Biodegradation

Biodegradation is a key process for the removal of organic chemicals from the environment. Based on available data, this compound is not readily biodegradable. A study following the OECD 301F guideline for ready biodegradability determined a biodegradation of only 8% over a 28-day period.[4] This suggests that this compound may persist in the environment for a considerable time.

Table 2: Biodegradability of this compound

| Test Guideline | Inoculum | Duration | Result | Reference |

| OECD 301F (Manometric Respirometry) | Activated sludge | 28 days | 8% Biodegradation (Not readily biodegradable) | [4] |

Soil Sorption

The mobility of this compound in soil and sediment is influenced by its tendency to adsorb to soil organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing this behavior. A predicted Log Koc value for this compound is presented in Table 3. This value suggests that this compound has a low to moderate potential for adsorption to soil and sediment, indicating a potential for leaching into groundwater.

Table 3: Predicted Soil Sorption and Bioconcentration of this compound

| Parameter | Predicted Value | Method |

| Log Koc | 2.45 | EPI Suite™ (KOCWIN™ v2.00) |

| Bioconcentration Factor (BCF) | 13.84 | EPI Suite™ (BCFBAF™ v3.01) |

Photolysis and Hydrolysis

Photolysis, or degradation by sunlight, can be a significant removal mechanism for chemicals in aquatic environments. Similarly, hydrolysis is the breakdown of a chemical due to its reaction with water. Based on predictive modeling, the potential for these processes to contribute to the degradation of this compound is estimated below.

Table 4: Predicted Abiotic Degradation of this compound

| Degradation Process | Predicted Half-life | Method |

| Atmospheric Oxidation | 0.287 days (12-hr day, 1.5E6 OH/cm³) | EPI Suite™ (AOPWIN™ v1.92) |

| Hydrolysis | Not expected to be significant | EPI Suite™ (HYDROWIN™ v2.00) |

Biodegradation Pathway

The following diagram illustrates a predicted biodegradation pathway for this compound.

Aquatic Ecotoxicity

This compound is classified as "Toxic to aquatic life with long lasting effects" (H411), indicating its potential to cause harm to aquatic organisms.[2][4] While specific experimental ecotoxicity data is limited in publicly available literature, predictive models can provide an estimation of its toxicity to different aquatic species.

Table 5: Predicted Aquatic Ecotoxicity of this compound

| Organism | Endpoint | Predicted Value (mg/L) | Method |

| Fish (Fathead Minnow) | 96-h LC50 | 5.4 | EPI Suite™ (ECOSAR™ v2.0) |

| Daphnia magna | 48-h EC50 | 8.1 | EPI Suite™ (ECOSAR™ v2.0) |

| Green Algae | 96-h EC50 | 2.7 | EPI Suite™ (ECOSAR™ v2.0) |

Experimental Protocols

This section outlines the general methodologies for key experiments used to determine the environmental fate and ecotoxicity of substances like this compound.

Ready Biodegradability: OECD 301F (Manometric Respirometry Test)

This test evaluates the potential for a substance to be rapidly biodegraded in an aerobic aqueous environment.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial source (typically activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen consumed by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Apparatus: Closed respirometer with a device for measuring oxygen consumption.

-

Procedure:

-

Prepare a mineral medium containing essential inorganic salts.

-

Add the test substance to the test flasks at a concentration that is not inhibitory to the microorganisms.

-

Inoculate the flasks with a small volume of activated sludge from a sewage treatment plant.

-

Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

-

Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 1 °C) for 28 days.

-

Continuously measure the oxygen consumption.

-

-

Interpretation: A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% of the ThOD within a 10-day window during the 28-day test period.

References

In Vitro Metabolism of 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(3,4-methylenedioxyphenyl)propanal, also known by its trade name Helional, is an aromatic aldehyde widely used as a fragrance ingredient in various consumer products.[1][2] Its chemical structure features a methylenedioxyphenyl (MDP) group, a moiety known to influence the metabolic fate of many xenobiotics. This technical guide provides a comprehensive overview of the anticipated in vitro metabolism of 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal based on the known biotransformation pathways of structurally related compounds containing the MDP group. Due to a lack of publicly available studies specifically detailing the in vitro metabolism of this compound, this guide extrapolates from established metabolic principles for this class of molecules.

Predicted Metabolic Pathways

The metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism

The initial biotransformation of 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3] The MDP group is a well-known substrate and modulator of CYP enzymes.

The most critical metabolic event for MDP-containing compounds is the oxidative cleavage of the methylenedioxy bridge. This reaction proceeds through an unstable intermediate to form a catechol. This demethylenation is a key step and often a prerequisite for further metabolic transformations.

Concurrently, the aldehyde functional group is susceptible to oxidation to a carboxylic acid, or reduction to a primary alcohol. The methyl group may also undergo hydroxylation.

The predicted Phase I metabolic pathways are visualized in the diagram below.

Phase II Metabolism

Following Phase I metabolism, the newly formed functional groups, particularly the catechol and potentially hydroxylated metabolites, are expected to undergo Phase II conjugation reactions. These reactions further increase the hydrophilicity of the metabolites, preparing them for elimination.

The primary Phase II pathways anticipated for the metabolites of 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal are glucuronidation and sulfation of the hydroxyl groups of the catechol. Glutathione conjugation is also a possibility, particularly if reactive intermediates are formed during CYP-mediated metabolism.[4]

The logical flow of these sequential metabolic phases is depicted below.

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data on the in vitro metabolism of 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal. Therefore, tables summarizing kinetic parameters such as Km, Vmax, or intrinsic clearance (CLint) cannot be provided.

Experimental Protocols

Detailed experimental protocols for investigating the in vitro metabolism of a compound like 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal would typically involve the following steps. The workflow for such an investigation is outlined below.

A generalized protocol would include:

-

Incubation: The test compound is incubated with a biological matrix, such as human liver microsomes or cryopreserved hepatocytes. These systems contain the necessary enzymes for metabolic reactions. The incubation mixture would typically include cofactors like NADPH for CYP-mediated reactions and UDPGA for glucuronidation.

-

Sample Preparation: At various time points, the reaction is stopped (quenched), often with a cold organic solvent like acetonitrile. The samples are then processed, for example by centrifugation, to remove proteins, and the supernatant containing the parent compound and its metabolites is collected.

-

Analytical Detection: The prepared samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation, detection, and identification of the parent compound and its various metabolites based on their retention times and mass-to-charge ratios.

-

Data Analysis: The disappearance of the parent compound over time is monitored to determine the rate of metabolism. The appearance of metabolites is also tracked. For enzyme kinetics, incubations are performed with varying concentrations of the test compound to determine parameters like Km and Vmax.

Conclusion

While specific experimental data on the in vitro metabolism of 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal is not available in the public domain, its chemical structure, particularly the presence of the methylenedioxyphenyl group, allows for a scientifically grounded prediction of its metabolic fate. The primary metabolic pathways are expected to involve CYP-mediated demethylenation of the MDP ring and oxidation or reduction of the aldehyde group, followed by Phase II conjugation reactions such as glucuronidation and sulfation. Further research, following the experimental protocols outlined, would be necessary to fully elucidate the specific metabolites, the enzymes involved, and the kinetics of its biotransformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methyl-3-(3,4-methylenedioxyphenyl)-propanal [cymitquimica.com]

- 3. Hepatic Cytochrome P450 Activity, Abundance, and Expression Throughout Human Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of 3,4-methylenedioxymethamphetamine in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Helional: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the fragrance molecule Helional, from its initial discovery and historical context to its detailed chemical synthesis and the current understanding of its mechanism of action on olfactory receptors. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development, offering a consolidated resource of technical data, experimental protocols, and signaling pathway visualizations.

Introduction

This compound®, chemically known as 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal, is a synthetic aromatic aldehyde that has become a cornerstone in modern perfumery since its introduction.[1][2] Renowned for its unique and complex scent profile, it imparts fresh, aqueous, and subtly floral notes reminiscent of melon, cyclamen, and sea breeze.[1][3][4] Its stability and versatility have led to its widespread use in a vast array of consumer products, from fine fragrances to household cleaners and personal care items.[5][6] This guide delves into the scientific journey of this compound, offering a detailed exploration of its creation and biological interaction.

Discovery and History

The journey of this compound began in the laboratories of International Flavors & Fragrances (IFF), a company at the forefront of fragrance and flavor innovation.

The Pioneers: Beets and van Essen

This compound was first synthesized and subsequently patented in 1958 by Dutch chemists G. J. Beets and H. van Essen, both working for IFF.[7] Their work was a significant contribution to the expanding palette of synthetic fragrance materials available to perfumers at the time.

Commercial Introduction and Impact

Following its discovery, this compound was commercially introduced in the early 1960s.[7] Its novel "ocean-fresh" character provided a new creative direction in perfumery, moving towards lighter, more transparent, and aqueous scents. It is considered a key molecule in the development of marine and "muguet" (lily-of-the-valley) style fragrances.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | [5][7] |

| Synonyms | This compound, Ocean Propanal, Tropional, Floramelon | [7][8] |

| CAS Number | 1205-17-0 | [7] |

| Molecular Formula | C₁₁H₁₂O₃ | [5][7] |

| Molecular Weight | 192.21 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Odor Profile | Fresh, watery, melon, floral (heliotrope, lily-of-the-valley), green | [1][7] |

| Odor Detection Threshold | 0.14 ppb | [9] |

| Boiling Point | 282 °C | [5] |

| Density | ~1.162 g/cm³ | [5] |

| Flash Point | Approximately 100 °C | [7] |

Chemical Synthesis of this compound

Several synthetic routes for the production of this compound have been developed. The most common and industrially significant method is the crossed-aldol condensation, though alternative methods exist.

Crossed-Aldol Condensation Route

This is the most prevalent method for synthesizing this compound. It involves a two-step process starting from piperonal (B3395001) (also known as heliotropin) and propanal.

Step 1: Crossed-Aldol Condensation

-

Reactants: Piperonal and propanal are reacted in the presence of a base catalyst. Common catalysts include inorganic strong alkalis or, more recently, strongly basic anion exchange resins to minimize side reactions.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, between 20-50 °C.

-

Intermediate Product: This step yields piperonylidene propanal (an α,β-unsaturated aldehyde).

-

Challenges: A key challenge in this step is the potential for self-condensation of propanal, which can lower the yield of the desired crossed-aldol product. Careful control of reaction conditions is crucial to maximize the formation of piperonylidene propanal.

Step 2: Selective Hydrogenation

-

Reactant: The intermediate, piperonylidene propanal, is subjected to selective hydrogenation.

-

Catalyst: A variety of catalysts can be used, with 5% Palladium on carbon (Pd/C) being a common choice. Other catalysts like P-2-Ni-Cu have also been reported.

-

Reaction Conditions: The hydrogenation is carried out under a hydrogen atmosphere. The pressure and temperature are controlled to ensure the selective reduction of the carbon-carbon double bond without reducing the aldehyde group.

-

Final Product: This step yields the final product, this compound (2-Methyl-3-(3,4-methylenedioxyphenyl)propanal).

-

Purification: The crude product is typically purified by distillation under reduced pressure.

Alternative Synthesis Routes

Other methods for synthesizing this compound have been explored to overcome some of the limitations of the aldol (B89426) condensation route, such as improving yield and simplifying purification.

This method starts with 1,2-methylenedioxybenzene.

-

Reactants: 1,2-methylenedioxybenzene is reacted with 2-methylprop-2-ene-1,1-diyl diacetate.

-

Intermediate Formation: This reaction forms 1-acetoxy-2-methyl-3-(3,4-methylendioxyphenyl)propene.

-

Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

This synthetic pathway offers another alternative for the preparation of this compound.

-

Starting Material: The synthesis begins with 5-propanoyl-1,3-benzodioxol.

-

Vilsmeier-Haack Reaction: The starting material is reacted with a Vilsmeier reagent (e.g., formed from phosphorus oxychloride and dimethylformamide) at a controlled temperature (e.g., 0-40 °C). This step produces the unsaturated chloroaldehyde, 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde.

-

Hydrodechlorination: The chloroaldehyde intermediate is then subjected to hydrodechlorination. This is typically achieved using a catalyst such as 5% Pd/C in the presence of a base (either organic or inorganic) and hydrogen gas.

-

Final Product: This final step yields this compound.

Mechanism of Olfactory Action

The perception of this compound's unique scent is initiated by its interaction with specific olfactory receptors in the nasal epithelium.

Olfactory Receptor Activation

Research has identified the human olfactory receptor OR2J3 as a specific receptor for this compound.[10] The binding of a this compound molecule to OR2J3 is the first step in the signal transduction cascade that ultimately leads to the perception of its characteristic odor.

Intracellular Signaling Pathway

The activation of OR2J3 by this compound triggers a downstream signaling cascade within the olfactory sensory neuron. While the canonical olfactory pathway involves the G-protein Gαolf and adenylyl cyclase leading to cAMP production, studies on this compound's effect in other cell types expressing OR2J3 have elucidated a pathway involving Phosphoinositide 3-kinase (PI3K).

-

Ligand Binding: this compound binds to and activates the G-protein coupled receptor, OR2J3.

-

G-Protein Activation: Upon receptor activation, an associated G-protein is activated.

-

PI3K Activation: The activated G-protein stimulates the activity of Phosphoinositide 3-kinase (PI3K).

-

Intracellular Calcium Release: Activation of the PI3K pathway leads to the release of calcium ions (Ca²⁺) from intracellular stores.

-

ERK Phosphorylation: The increase in intracellular calcium and other downstream effectors of the PI3K pathway result in the phosphorylation and activation of Extracellular signal-regulated kinase (ERK).

-

Cellular Response: In the context of olfaction, this signaling cascade culminates in the depolarization of the olfactory sensory neuron and the transmission of a neural signal to the brain for processing. Interestingly, in non-small-cell lung cancer cells, this pathway has been shown to promote apoptosis and inhibit proliferation.[10]

Applications in Fragrance and Beyond

This compound's primary application is as a fragrance ingredient. Its fresh and clean scent profile makes it a versatile component in:

-

Fine Fragrances: It is a key building block in marine, ozonic, and transparent floral compositions.

-

Personal Care Products: Used in soaps, shampoos, deodorants, and lotions to impart a fresh and clean aroma.[6]

-

Household Products: Incorporated into laundry detergents, fabric softeners, and air fresheners for its pleasant and lasting scent.[5][6]

Beyond its use in perfumery, the discovery of this compound's interaction with OR2J3 and its effects on cell signaling pathways in non-olfactory tissues has opened up new avenues of research into the potential therapeutic applications of fragrance molecules.

Conclusion

From its discovery in the mid-20th century, this compound has established itself as an indispensable molecule in the perfumer's palette. Its synthesis, primarily through a robust crossed-aldol condensation reaction, has been refined over the years. The elucidation of its specific interaction with the olfactory receptor OR2J3 and the subsequent PI3K-mediated signaling pathway provides a deeper understanding of how this molecule elicits its characteristic fresh and aqueous scent. As research continues to uncover the broader biological activities of fragrance molecules, the story of this compound serves as a compelling example of the intricate and evolving science of scent.

References

- 1. researchgate.net [researchgate.net]

- 2. peerj.com [peerj.com]

- 3. CN103880812A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Human Olfactory Detection of Homologous n-Alcohols Measured via Concentration-response Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]